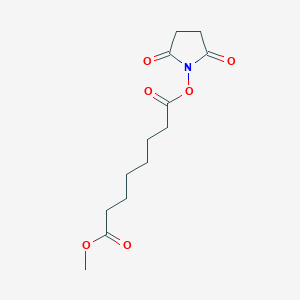

1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Description

Properties

IUPAC Name |

8-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl octanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-19-12(17)6-4-2-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCDVIBUNGOBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Succinimidyl methyl suberate synonyms and properties

An In-Depth Technical Guide to Disuccinimidyl Suberate (DSS) for Bioconjugation and Crosslinking

Introduction and Core Concepts

Disuccinimidyl suberate (DSS) is a cornerstone reagent in the field of bioconjugation and structural biology.[1] It is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] These NHS esters exhibit high reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[2][3] This characteristic makes DSS an invaluable tool for covalently linking interacting proteins, effectively "freezing" them in place for subsequent analysis. This guide provides a comprehensive overview of the synonyms, properties, and applications of DSS, tailored for researchers, scientists, and drug development professionals.

While occasionally referred to by other names, the most common nomenclature and synonyms for this crosslinker are:

-

Disuccinimidyl octanedioate[5]

It is important to note that DSS is often contrasted with its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3).[2][7] While both have the same spacer arm and reactive groups, the hydrophobicity of DSS allows it to permeate cell membranes, making it ideal for intracellular crosslinking.[1][2][7]

Physicochemical Properties of Disuccinimidyl Suberate (DSS)

A thorough understanding of the physicochemical properties of DSS is paramount for its effective application in experimental design. These properties dictate its solubility, reactivity, and the spatial constraints it imposes on crosslinked molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀N₂O₈ | [2][4][6] |

| Molecular Weight | 368.34 g/mol | [2][4][6][8] |

| Spacer Arm Length | 11.4 Å | [2][4][6] |

| Reactivity | Primary amines (-NH₂) | [1][2][9] |

| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | [1][2][7][8][9][10] |

| Membrane Permeability | Permeable | [1][2][7][8] |

| Cleavability | Non-cleavable | [1][8] |

| Optimal pH of Reaction | 7.0 - 9.0 | [1][2][4][10] |

The Chemistry of Crosslinking: Mechanism of Action

The crosslinking reaction mediated by DSS is a two-step nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

Below is a diagram illustrating the chemical structure of Disuccinimidyl Suberate (DSS).

Caption: Chemical structure of Disuccinimidyl Suberate (DSS).

The following diagram illustrates the reaction mechanism of DSS with primary amines.

Caption: Experimental workflow for protein crosslinking with DSS.

Critical Considerations for Successful Crosslinking

-

Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, glycine) which will compete with the target protein for reaction with DSS. *[10] pH: The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH (7.0-9.0). *[1][2][4][10] DSS Concentration: The optimal concentration of DSS depends on the protein concentration and the desired degree of crosslinking. E[10]mpirical testing is recommended to determine the ideal concentration for a specific application.

-

Hydrolysis of DSS: The NHS ester is susceptible to hydrolysis, which increases with pH. T[2]herefore, it is crucial to use freshly prepared DSS solutions and to perform the reaction in a timely manner.

References

-

MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking? [Link]

-

ResearchGate. DSS Crosslinking Protocol. [Link]

-

PubMed. Cross-Linking Antibodies to Beads with Disuccinimidyl Suberate (DSS). [Link]

-

Interchim. DSS and BS Crosslinkers. [Link]

-

Wikipedia. Disuccinimidyl suberate. [Link]

-

PMC. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. [Link]

-

Cyanagen. DSS Crosslinker Reagent. [Link]

-

PubMed. General protein-protein cross-linking. [Link]

-

PubChem. Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate. [Link]

-

PubChem. Methyl succinimide succinate. [Link]

-

PubChem. Disuccinimidyl suberate. [Link]

-

Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]

-

PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [Link]

-

Wikipedia. Bissulfosuccinimidyl suberate. [Link]

-

PubChem. N-Succinimidyl 3-(trimethylstannyl)benzoate. [Link]

-

PubChem. N-Hydroxysuccinimide suberic acid ester. [Link]

Sources

- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Cross-Linking Antibodies to Beads with Disuccinimidyl Suberate (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DISUCCINIMIDYL SUBERATE | 68528-80-3 [chemicalbook.com]

- 6. Disuccinimidyl suberate, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]

- 7. interchim.fr [interchim.fr]

- 8. DSS Crosslinker | TargetMol [targetmol.com]

- 9. cyanagen.com [cyanagen.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Precision Conjugation: A Technical Guide to Heterobifunctional Amine-Reactive Linkers

Topic: Heterobifunctional Amine-Reactive Linkers for Chemical Biology Content Type: Technical Whitepaper / Operational Guide Author Persona: Senior Application Scientist

Executive Summary

In chemical biology and drug development, the heterobifunctional linker is the architect of function. Whether designing Antibody-Drug Conjugates (ADCs), PROTACs, or diagnostic probes, the success of a conjugation campaign rarely depends on the "what" (the payload and the carrier) but rather the "how" (the linker chemistry).

This guide moves beyond basic textbook definitions to address the operational realities of using amine-reactive heterobifunctional crosslinkers. It focuses on the kinetic competition between conjugation and hydrolysis, the physicochemical impact of spacer arms, and the critical "self-validating" steps required to ensure batch-to-batch reproducibility.

Part 1: The Chemistry of Selectivity

The defining feature of a heterobifunctional linker is its ability to bridge two distinct chemical functionalities—typically a primary amine (Lysine/N-terminus) and a second unique handle (Thiol or Azide). Success requires mastering the orthogonal reactivity of these two ends.

The Amine-Reactive Anchor: NHS Esters

The N-hydroxysuccinimide (NHS) ester is the industry standard for amine targeting. However, it is kinetically unstable in aqueous environments.

-

Mechanism: The carbonyl carbon of the NHS ester undergoes nucleophilic attack by the primary amine (

), releasing NHS as a byproduct. -

The Competitor (Hydrolysis): Water also attacks the carbonyl. At pH 7.0 (0°C), the half-life of an NHS ester is approximately 4–5 hours. At pH 8.6, this drops to 10 minutes [1].

-

Operational Insight: You must balance nucleophilicity with stability.

-

pH < 7.0: Amines are protonated (

) and unreactive.[1] -

pH > 8.0: Hydrolysis dominates, consuming your linker before it conjugates.

-

Sweet Spot:pH 7.2 – 7.5 is the operational window for efficient coupling with minimal waste.

-

The Second Handle: Orthogonality

Once the linker is anchored to the amine, the second group dictates the downstream workflow.

| Reactive Group | Target | Specificity Window | Critical Challenge |

| Maleimide | Sulfhydryl (-SH) | pH 6.5 – 7.5 | Specificity Loss: Above pH 7.5, maleimides react with amines (Lysine), causing non-specific crosslinking [2]. Ring Hydrolysis: The maleimide ring can open over time, rendering it unreactive. |

| DBCO (Click) | Azide (-N3) | pH Independent | Hydrophobicity: DBCO is bulky and hydrophobic. Without a PEG spacer, it often causes antibody precipitation [3]. Buffer Contamination: Sodium Azide (preservative) must be absent.[2] |

| Tetrazine | TCO | pH Independent | Stability: High reactivity comes at the cost of stability in serum (for some variants). |

Part 2: Strategic Selection & Logic Flow

Selecting the correct linker is not merely about reactive groups; it is about the Spacer Arm .

-

Rigid (Cyclohexane/Alkyl): e.g., SMCC.[3] Increases immunogenicity but stabilizes the maleimide ring.

-

Flexible (PEG): Increases solubility and reduces aggregation (crucial for ADCs with hydrophobic payloads).

-

Cleavable: Val-Cit (Enzymatic) or Disulfide (Reductive). Essential for intracellular payload release.

Diagram 1: Linker Selection Decision Matrix

Caption: Decision logic for selecting the optimal heterobifunctional linker based on target chemistry, stability requirements, and payload solubility.

Part 3: Experimental Protocol (The "Gold Standard")

This protocol describes the conjugation of an antibody (IgG) to an enzyme (HRP) using Sulfo-SMCC . This is a Two-Step method.

-

Why Two-Step? One-pot mixing causes polymerization (Amine-Linker-Amine). Two-step ensures directionality: Linker on IgG first, then Enzyme.

Phase 1: Activation of Antibody (Amine-Side)

-

Buffer Prep: Prepare PBS (pH 7.[2][4][5]2) with 1-5 mM EDTA .

-

Scientist Note: EDTA chelates divalent metals that catalyze oxidation of sulfhydryls.

-

-

Solubilization: Dissolve Sulfo-SMCC in water or DMSO immediately before use.

-

Critical: Do not store this solution. Hydrolysis begins instantly.

-

-

Mixing: Add 10-20 molar excess of Sulfo-SMCC to the IgG (1-5 mg/mL).

-

Incubation: 30-60 minutes at Room Temp (RT).

-

Purification (The "Stop" Button): Immediately desalt using a Zeba spin column or dialysis to remove unreacted SMCC and the NHS byproduct.

-

Why? If you don't remove unreacted SMCC, it will cap the thiols on your enzyme in Phase 2, killing the reaction.

-

Phase 2: Conjugation to Payload (Thiol-Side)

-

Payload Prep: Ensure the enzyme/payload has free reduced thiols. If using an antibody fragment (Fab), reduce with TCEP, then remove TCEP.

-

Conjugation: Mix the Maleimide-activated IgG (from Phase 1) with the sulfhydryl-payload.

-

Molar Ratio: Typically 1:1 to 1:3 (IgG:Payload).

-

-

pH Control: Adjust buffer to pH 6.5 – 7.5 .

-

Scientist Note:Do not exceed pH 7.5. At pH > 8.0, the maleimide will react with remaining lysines on the IgG, causing crosslinking artifacts [2].

-

-

Incubation: 1 hour at RT or Overnight at 4°C.

-

Quenching (Optional but Recommended): Add 2-Mercaptoethanol to react with any lingering maleimides before final purification.

Diagram 2: The Two-Step SMCC Workflow

Caption: The two-step conjugation workflow prevents polymerization by isolating the amine-activation step from the thiol-conjugation step.

Part 4: Troubleshooting & Quality Control (Self-Validating Systems)

A robust protocol must have checkpoints. Do not proceed blindly.

The "Hook Effect" in PROTACs

In PROTAC development, linker length is critical for ternary complex formation (Target-Linker-E3 Ligase).

-

Symptom: Efficacy drops at high concentrations.[6]

-

Cause: Formation of binary complexes (PROTAC-Target and PROTAC-E3) rather than the ternary complex.

-

Solution: Screen linker lengths (PEG3 vs. PEG12). 16-atom length is a common starting optimum, but this varies by target [4].

Precipitation during Click Chemistry (DBCO)

-

Symptom: Cloudy solution upon adding DBCO-NHS to the antibody.

-

Cause: DBCO is highly hydrophobic. High labeling density (>5 DBCO/Ab) destabilizes the protein [3].

-

Solution:

-

Use PEGylated linkers (e.g., DBCO-PEG4-NHS) to improve solubility.

-

Keep organic solvent (DMSO) < 10% final volume.

-

Reduce molar excess during activation.

-

Validation Assays

| Assay | Purpose | Methodology |

| Ellman’s Reagent | Quantify Free Thiols | Reacts with free -SH to produce yellow TNB (Abs 412 nm). Use before mixing to ensure payload is active [5]. |

| HABA Assay | Quantify Biotinylation | If using Biotin-PEG-NHS, HABA dye displacement measures biotin/protein ratio. |

| A309 Monitoring | Verify Click Reaction | DBCO absorbs at 309 nm. As the triazole forms, this peak decreases.[7] A simple UV scan confirms reaction progress [3].[2] |

References

-

Thermo Fisher Scientific. (n.d.). NHS Ester Hydrolysis Rates and pH Dependence.[4][8][9] Retrieved from

-

BenchChem. (2025).[5][6][7][10] An In-depth Technical Guide to the Core Principles of Maleimide Reaction with Thiols. Retrieved from

-

Lumiprobe. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from

-

ResearchGate. (2025). Impact of linker length on the activity of PROTACs.[6][11] Retrieved from

-

Vector Laboratories. (n.d.). Maleimide Reaction Chemistry and Specificity. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to C8 Aliphatic NHS Ester Linkers: Properties, Mechanisms, and Applications

This guide provides a comprehensive technical overview of C8 aliphatic N-Hydroxysuccinimide (NHS) ester linkers, a critical class of reagents in modern bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the core chemical principles, strategic applications, and validated experimental protocols that underpin their successful implementation. We will delve into the significance of molecular weight, the kinetics of conjugation, and the practical considerations essential for achieving reproducible, high-efficiency results in areas ranging from antibody-drug conjugate (ADC) development to advanced proteomics.

Molecular Architecture: The C8 Aliphatic NHS Ester Linker

The functionality of any crosslinker is dictated by its structure. The C8 aliphatic NHS ester linker is a bifunctional molecule comprising two key components: an amine-reactive group and a spacer arm. Understanding both is critical to leveraging its capabilities.

-

The N-Hydroxysuccinimide (NHS) Ester: This is the reactive "warhead" of the linker. NHS esters are activated carboxylic acid derivatives designed to react with high specificity towards primary aliphatic amines, such as the ε-amino group of lysine residues found abundantly on the surface of proteins and antibodies.[1][2] This reaction forms a highly stable and covalent amide bond, permanently linking the molecule to its target.[1][3]

-

The C8 Aliphatic Spacer Arm: The term "C8" in the context of modern linkers most commonly refers to an eight-unit polyethylene glycol (PEG) chain (-(CH₂CH₂O)₈-), rather than a simple eight-carbon (octyl) alkane chain. This PEGylated spacer is not merely an inert connector; it imparts crucial physicochemical properties. The hydrophilic nature of the PEG chain enhances the water solubility of the entire linker-conjugate complex, which can prevent aggregation and non-specific binding of the modified protein.[][5] Furthermore, the length and flexibility of the spacer arm can mitigate steric hindrance, allowing the conjugated molecules to maintain their native conformation and biological activity.

Core Physicochemical Properties & Molecular Weight

The molecular weight (MW) is a fundamental parameter required for all bioconjugation calculations, including determining the precise molar excess of linker needed for a reaction. As "C8 Aliphatic NHS Ester" represents a class of molecules, the exact MW varies depending on the other functional end of the linker.

Table 1: Examples of Commercially Available C8 (PEG8) NHS Ester Linkers and Their Molecular Weights

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Feature | Source |

| m-PEG8-NHS ester | C₂₂H₃₉NO₁₂ | 509.6 | Methoxy-terminated PEG linker for adding hydrophilicity. | [5] |

| Fmoc-PEG8-NHS Ester | C₃₈H₅₂N₂O₁₄ | 760.82 | Fmoc-protected amine for orthogonal chemistry. | [6] |

| Ald-Ph-PEG8-NHS ester | C₃₁H₄₆N₂O₁₄ | 670.7 | Contains a benzaldehyde group for alternative conjugations. |

The solubility of these linkers is a critical experimental consideration. While the PEG spacer enhances aqueous solubility of the final conjugate, the NHS ester reagents themselves are often hydrophobic and require initial dissolution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[7]

The Chemistry of Conjugation: Mechanism and Kinetics

The utility of an NHS ester linker is rooted in the precise and efficient chemistry of aminolysis, which competes directly with hydrolysis in an aqueous environment.

Mechanism of Action: Nucleophilic Acyl Substitution

The conjugation reaction is a classic example of nucleophilic acyl substitution.[3] It proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine of a biomolecule (e.g., a lysine residue on an antibody) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, irreversible amide bond between the linker and the biomolecule.

Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester into a non-reactive carboxylic acid, thereby quenching its ability to conjugate.[3][8] The rate of this hydrolysis is highly dependent on pH and temperature.

The choice of reaction pH is therefore a critical balancing act. While a higher pH increases the concentration of deprotonated, nucleophilic primary amines required for the desired reaction, it also dramatically accelerates the rate of hydrolysis.[7][8] The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5, which offers a favorable compromise.[7]

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester | Source |

| 7.0 | 0 | 4 - 5 hours | [8][9] |

| 8.0 | Room Temp | ~125 - 180 minutes | [10] |

| 8.5 | Room Temp | ~125 - 180 minutes | [10] |

| 8.6 | 4 | 10 minutes | [8][9] |

Field-Proven Applications in Research and Drug Development

The reliability and efficiency of NHS ester chemistry have made C8 aliphatic linkers indispensable tools in several high-impact areas.

-

Antibody-Drug Conjugates (ADCs): In ADC development, linkers are used to attach a potent cytotoxic drug to a monoclonal antibody.[] C8 PEGylated NHS ester linkers can be used to connect the drug payload to lysine residues on the antibody. The hydrophilic PEG spacer is particularly advantageous in this context, as it can help maintain the solubility and stability of the final ADC, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[11]

-

Fluorescent Labeling: NHS esters are the most common reagents for labeling antibodies and other proteins with fluorescent dyes for use in applications like immunoassays (e.g., ELISA), flow cytometry, and microscopy.[8][12] The C8 spacer helps to distance the fluorophore from the protein, reducing the likelihood of quenching and preserving the dye's quantum yield.

-

Protein Modification and Immobilization: These linkers are used to attach biotin (for affinity purification), peptides, or other small molecules to proteins to study interactions or add new functionalities.[8] They are also employed to covalently immobilize proteins onto amine-functionalized surfaces for applications in proteomics and the development of diagnostic biosensors.

Self-Validating Experimental Protocol: Labeling an Antibody

This protocol provides a robust, step-by-step methodology for labeling an IgG antibody. It incorporates self-validating steps for purification and characterization to ensure a high-quality conjugate.

Pre-Reaction Setup

-

Prepare Amine-Free Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. It is imperative to use buffers that do not contain primary amines (e.g., Tris, glycine), as they will compete with the antibody for reaction with the NHS ester.[3][13]

-

Buffer Exchange Antibody: The antibody must be in the amine-free reaction buffer and free of stabilizers like BSA or glycine.[14] If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the final antibody concentration to 2-3 mg/mL.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the C8 NHS ester linker in anhydrous DMSO or DMF to a concentration of 10 mM.[13] The NHS-ester moiety readily hydrolyzes, so stock solutions should not be prepared for storage.[13]

The Conjugation Workflow

-

Calculate Molar Excess: Determine the volume of the 10 mM NHS ester stock solution needed to achieve a 10- to 20-fold molar excess relative to the antibody. This is a common starting point that may require optimization.[3][13]

-

Initiate Reaction: While gently stirring the antibody solution, add the calculated volume of the NHS ester stock solution in a dropwise fashion.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[3][13]

-

Quench Reaction (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.

-

Purify the Conjugate: Remove unreacted linker, the NHS byproduct, and quenching buffer components from the labeled antibody. The most common method is size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[3][14]

-

Characterize the Conjugate: Determine the final protein concentration and calculate the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule (if it has a chromophore).[15]

Technical Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Hydrolyzed NHS Ester: Reagent was exposed to moisture or dissolved too long before use. - Incorrect Buffer: Buffer contained competing primary amines (e.g., Tris). - Incorrect pH: Reaction pH was too low (<7), protonating the target amines. | - Store solid reagent at -20°C with desiccant and prepare solutions immediately before use.[13] - Use an amine-free buffer like PBS, bicarbonate, or borate.[3][13] - Ensure reaction buffer pH is between 7.2 and 8.5.[7] |

| Protein Precipitation/Aggregation | - High Molar Excess: Too much hydrophobic linker was added. - Organic Solvent: The final concentration of DMSO/DMF was too high (>10%). | - Optimize the molar ratio of linker to protein; start lower and titrate up. - Ensure the volume of organic solvent added does not exceed 10% of the total reaction volume.[3] |

| Loss of Protein Activity | - Modification of Critical Residues: The conjugation reaction modified lysine residues essential for the protein's function or binding. | - Reduce the molar excess of the NHS ester to achieve a lower DOL. - Consider alternative conjugation chemistries that target other residues (e.g., maleimides for cysteines). |

Conclusion

The C8 aliphatic NHS ester linker, particularly in its PEGylated form, represents a powerful and versatile tool for the covalent modification of biomolecules. Its utility is grounded in a well-understood reaction mechanism that, when properly controlled, yields stable, functional conjugates. By carefully considering key parameters such as molecular weight, reaction pH, and buffer composition, and by following validated protocols for reaction, purification, and characterization, researchers can reliably leverage these linkers to advance the frontiers of targeted therapeutics, diagnostics, and fundamental biological research.

References

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7623-7634. [Link]

-

Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-PEG8-NHS Ester. RuiaoBio. [Link]

-

Strategies for successful crosslinking and bioconjugation applications. Thermo Fisher Scientific. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]

- 6. Fmoc-NH-PEG8-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. biotium.com [biotium.com]

- 15. benchchem.com [benchchem.com]

Architecting Efficacy: The Strategic Use of Hydrophobic Alkyl Chain Linkers in Modern Drug Discovery

Executive Summary: Beyond the "Passive Spacer"

In the early eras of bifunctional drug design, linkers were viewed as inert bridges—simple structural necessities to connect two active moieties. This view is obsolete. Today, we understand that the linker is a determinant of pharmacokinetics (PK), membrane permeability, and the thermodynamic stability of the ternary complex.

This guide focuses specifically on hydrophobic alkyl chain linkers (

This whitepaper details the physicochemical principles, application-specific strategies (PROTACs vs. ADCs), and validation protocols necessary to deploy alkyl linkers effectively.

Physicochemical Principles: The Physics of the Chain

The Entropic Penalty and Binding Cooperativity

The fundamental trade-off in linker design is between entropy and reach .

-

Reach: Longer chains allow two ligands to bind their targets without steric clash.

-

Entropy: Every rotatable bond (methylene group) adds an entropic penalty (

) upon binding. A flexible alkyl chain must "freeze" into a specific conformation to support the ternary complex.

The Goldilocks Zone: For most PROTACs (Proteolysis Targeting Chimeras), the optimal alkyl chain length typically falls between 12–20 Å (approx. 4–12 carbon units) .

-

Too Short: Steric clash prevents simultaneous binding of the E3 ligase and the Protein of Interest (POI).

-

Too Long: High entropic cost reduces binding affinity; the "effective concentration" of the E3 ligase relative to the POI drops.

Lipophilicity and Permeability (LogP)

Alkyl chains are inherently lipophilic. Increasing chain length increases cLogP, which enhances passive membrane permeability—up to a point.

-

The Trap: If cLogP > 5, the molecule becomes practically insoluble in aqueous media, sequestering into cell membranes without reaching the cytosol (the "Grease Ball" effect).

-

The Fix: Strategic insertion of rigid elements (alkynes, piperazines) or heteroatoms within the alkyl chain can break the symmetry and reduce lipophilicity without sacrificing the hydrophobic interaction benefits.

Application Focus: PROTACs

In PROTAC design, the alkyl linker is not just a connector; it is a cooperativity modulator .

Linker Length and Degradation Efficiency

Research by Cyrus et al. (2011) and subsequent studies have established that degradation efficiency (

| Linker Type | Length (Atoms) | Permeability | Solubility | Cooperativity Potential |

| Short Alkyl | 2-5 | High | Low | Low (Steric Clash) |

| Medium Alkyl | 6-12 | High | Moderate | High (Optimal) |

| Long Alkyl | >14 | Moderate | Very Low | Low (Entropic Penalty) |

| PEG (Reference) | Any | Low | High | Moderate |

The "Odd-Even" Effect

While less discussed in general literature, crystal packing and binding pocket alignment often favor specific carbon counts. An odd number of carbons may orient the two ligands in a "cis-like" relationship, while an even number orients them "trans-like." This subtle geometric constraint can drastically alter the stability of the POI-PROTAC-E3 ternary complex.

Visualization: The Ternary Complex Equilibrium

The following diagram illustrates the kinetic equilibrium governed by linker length. Note how the "Optimal" length maximizes the Ternary Complex (Active Degradation), while incorrect lengths favor unproductive Binary Complexes.

Figure 1: Kinetic equilibrium of PROTAC-mediated degradation. The linker length determines the cooperativity factor (

Application Focus: Antibody-Drug Conjugates (ADCs)

Unlike PROTACs, where alkyl chains aid permeability, in ADCs, hydrophobic alkyl linkers can be detrimental if not managed.[1]

-

The Aggregation Risk: Hydrophobic alkyl linkers can cause the antibody-drug conjugate to aggregate in solution, triggering immunogenicity and rapid clearance by the liver.

-

The Solution: Alkyl chains in ADCs are rarely used alone. They are often paired with:

-

Solubilizing Moieties: Adjacent sulfonic acids or PEG side-chains to "mask" the hydrophobicity.

-

Cleavable Motifs: The alkyl chain serves as a spacer for a protease-cleavable valine-citrulline (Val-Cit) linker.

-

Experimental Protocol: Ternary Complex Assessment

To validate if your alkyl linker is performing correctly, you must measure the Cooperativity (

Materials

-

Donor Fluorophore: Terbium-labeled anti-E3 Ligase antibody.

-

Acceptor Fluorophore: BODIPY or AlexaFluor-labeled POI ligand (or labeled POI).

-

Reagents: PROTAC stock (DMSO), Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

Step-by-Step Workflow

-

Binary Control (Kd measurement): Titrate PROTAC against the E3 ligase alone and POI alone to determine binary dissociation constants (

). -

Ternary Titration:

-

Fix [E3 Ligase] and [POI] at concentrations near their binary

. -

Titrate PROTAC (1 nM to 10

M) in a 384-well plate.

-

-

Incubation: Incubate for 60 minutes at room temperature (equilibrium is critical).

-

Readout: Measure TR-FRET ratio (665 nm / 620 nm).

-

Analysis: Plot the "Bell-Shaped Curve" (Hook Effect).

-

The peak of the curve indicates the optimal stoichiometry.

-

Calculate

(Cooperativity Factor) = -

Interpretation: If

, your alkyl linker is providing positive cooperativity (thermodynamically favorable). If

-

Synthetic Strategy: "Click" to Lead

For rapid SAR (Structure-Activity Relationship) exploration of linker length, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard. This allows you to synthesize a library of 10-20 linkers with varying alkyl lengths in parallel.

Figure 2: Parallel synthesis workflow for alkyl linker optimization using Click Chemistry. This approach allows rapid identification of the optimal chain length before moving to linear alkyl synthesis for the final candidate.

References

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2][3][4][5][6] Molecular BioSystems. [Link]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

-

Troup, R. I., et al. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.[7] [Link]

-

Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. chempep.com [chempep.com]

- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

Methodological & Application

Protocol for conjugating 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate to proteins

An Application Scientist's Guide to Protein Conjugation with 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Introduction: The Principles of Amine-Reactive Bioconjugation

In the fields of proteomics, diagnostics, and therapeutic development, the precise covalent modification of proteins is a foundational technique.[1] The ability to attach functional moieties—such as reporter labels, therapeutic payloads, or solubility modifiers—to a protein of interest relies on robust and selective chemical reactions. Among the most common and versatile methods for protein modification is the use of N-hydroxysuccinimide (NHS) esters to target primary amines.[2][3]

Primary amines (–NH₂) are readily available on proteins, existing at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[2] At physiological or slightly alkaline pH, these amines are sufficiently nucleophilic to react with electrophilic reagents like NHS esters. The specific reagent of focus here, 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate (hereafter referred to as Methyl-C8-NHS), is a heterobifunctional crosslinker. It possesses an amine-reactive NHS ester at one end and a methyl ester at the other, separated by an eight-carbon aliphatic spacer arm.

The core reaction is a nucleophilic acyl substitution. The deprotonated primary amine on a protein attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, irreversible amide bond.[4][] This chemistry is highly efficient and proceeds under mild aqueous conditions, which is critical for maintaining the structural and functional integrity of the protein.[]

However, the success of this conjugation is not guaranteed. The NHS ester is susceptible to a competing reaction: hydrolysis. In an aqueous environment, water molecules can also act as nucleophiles, attacking the ester and converting it back to an unreactive carboxylic acid.[6][7] This guide provides a detailed protocol for using Methyl-C8-NHS, grounded in the chemical principles that govern the interplay between successful aminolysis and undesirable hydrolysis, ensuring reproducible and efficient protein conjugation.

Visualizing the Core Chemistry

To fully grasp the process, it is essential to visualize the chemical transformations at play.

Caption: Step-by-step workflow for protein conjugation with Methyl-C8-NHS.

Step 1: Protein Preparation

-

Ensure the protein solution is free of amine-containing stabilizers like BSA, gelatin, or Tris buffer. If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS) using a desalting column or dialysis. [8]2. Adjust the protein concentration to 2-10 mg/mL in the chosen buffer. For this example, we will use 1 mL of a 5 mg/mL IgG solution.

-

Amount of IgG = 5 mg = 0.005 g

-

Moles of IgG = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (33.3 nmol)

-

Step 2: Reagent Calculation

-

Choose a target molar excess. For moderate labeling of an antibody, a 20-fold molar excess is a good starting point.

-

Moles of NHS ester needed = 20 * 33.3 nmol = 666 nmol = 6.66 x 10⁻⁷ mol.

-

Mass of NHS ester needed = 6.66 x 10⁻⁷ mol * 285.28 g/mol = 1.90 x 10⁻⁴ g = 0.19 mg .

-

Step 3: Conjugation Reaction

-

Adjust Buffer pH: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the protein solution to raise the pH for optimal reaction efficiency. For 1 mL of protein solution, add 100 µL.

-

Prepare NHS Ester Stock: Immediately before use, weigh out ~1-2 mg of Methyl-C8-NHS and dissolve it in anhydrous DMSO to create a 10 mg/mL stock solution.

-

Volume of stock needed = 0.19 mg / 10 mg/mL = 0.019 mL = 19 µL .

-

-

Initiate Reaction: While gently vortexing the protein solution, add the calculated volume (19 µL) of the Methyl-C8-NHS stock solution.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quench Reaction

-

Stop the reaction by adding a quenching reagent that contains a primary amine. This will consume any unreacted NHS ester.

-

Add 50-100 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture and incubate for 15-30 minutes at room temperature. [1]

Step 5: Purify the Conjugate

-

It is crucial to remove unreacted Methyl-C8-NHS and the NHS byproduct, as they can interfere with downstream applications.

-

Size-Exclusion Chromatography (Desalting Column): This is the most common and efficient method. [1][9][10] * Equilibrate a G-25 desalting column with your desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the quenched reaction mixture to the column.

-

Elute with the storage buffer. The larger protein conjugate will pass through in the void volume, while the smaller, unreacted molecules will be retained and elute later. [1] * Collect fractions and monitor the protein-containing fractions using a spectrophotometer at 280 nm. Pool the relevant fractions.

-

Step 6: Characterization and Storage

-

Confirm the conjugation by analyzing the mass shift using Mass Spectrometry (MALDI-TOF or ESI-MS). Each successful conjugation will add a mass of 155.19 Da (the mass of the methyl octanedioate moiety after loss of NHS).

-

Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stock solution was not fresh. [11][12] 2. Competing Amines: Reaction buffer contained Tris, glycine, or other primary amines. [13][14] 3. Incorrect pH: pH was too low (<7.0), protonating the protein's amines. [11] 4. Insufficient Molar Excess: The ratio of NHS ester to protein was too low. | 1. Always use anhydrous solvent and prepare the NHS ester stock solution immediately before use. [11] 2. Perform buffer exchange into an amine-free buffer (PBS, Bicarbonate, Borate). 3. Verify the pH of the reaction buffer is in the optimal 7.2-8.5 range. 4. Increase the molar excess of the NHS ester in increments. |

| Protein Precipitation/Aggregation | 1. Over-labeling: Excessive modification altered the protein's surface charge and solubility. [11][15] 2. Organic Solvent: Final concentration of DMSO/DMF was too high (>10%). [14] 3. Protein Instability: The protein is inherently unstable at the reaction pH or temperature. | 1. Reduce the molar excess of the NHS ester or decrease the reaction time. [11][15] 2. Keep the final solvent concentration below 10%. 3. Perform the reaction at a lower temperature (4°C) or for a shorter duration. Consider a compromise pH (e.g., 7.5) that balances reactivity and stability. [14] |

| Inconsistent Results | 1. Inconsistent Reagent Activity: Variable levels of hydrolysis in the NHS ester powder or stock solution. 2. pH Drift: On a large scale, the release of NHS (an acid) can lower the buffer pH during the reaction. [9][10] | 1. Store NHS ester desiccated at -20°C. Aliquot upon first use to minimize freeze-thaw cycles and moisture exposure. 2. For large-scale reactions, use a more concentrated buffer and monitor the pH during the reaction. [9][10] |

References

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

-

Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

Click Chemistry Tools. NHS ester labeling of amino biomolecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: Synthesis of PROTACs Using Aliphatic NHS Ester Linkers

Abstract & Strategic Framework

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that induce the degradation of a Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2][3][4] The linker connecting the POI ligand and the E3 ligase ligand is not merely a passive connector; it determines the physicochemical properties (solubility, permeability) and the spatial orientation required for the formation of a productive ternary complex.

This guide focuses on the use of aliphatic NHS ester linkers . While Polyethylene Glycol (PEG) linkers are common for solubility, aliphatic (alkyl) linkers offer distinct advantages in membrane permeability and conformational rigidity . However, their hydrophobicity presents unique synthetic challenges. The NHS ester moiety provides a robust, chemoselective handle for conjugating amine-bearing ligands, but requires strict control over reaction conditions to prevent hydrolysis.[5]

Key Advantages of Aliphatic NHS Linkers

-

Permeability: Reduced polar surface area (PSA) compared to PEG chains, enhancing intracellular uptake.

-

Rigidity: Aliphatic chains have fewer degrees of freedom than PEG, potentially reducing the entropic penalty of ternary complex formation.

-

Modularity: NHS esters allow for late-stage functionalization of valuable amine-containing ligands.

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy. This approach minimizes the waste of complex ligands by coupling them at the final stage.

Figure 1: Convergent synthesis workflow for PROTAC assembly using an activated NHS-linker intermediate.

Critical Experimental Considerations

Before initiating synthesis, three parameters must be optimized to ensure the "Self-Validating" nature of this protocol.

A. Solvent Selection: The Anhydrous Imperative

Unlike protein bioconjugation which occurs in aqueous buffers, small molecule PROTAC synthesis with aliphatic linkers must be performed in anhydrous organic solvents (DMF, DMSO, or DMAc).

-

Reasoning: Aliphatic linkers are often insoluble in water. Furthermore, water competes with the amine ligand for the NHS ester, leading to hydrolysis (formation of carboxylic acid) rather than the desired amide bond.[6]

-

Standard: Use "Dry" or "Anhydrous" grade solvents packed under inert gas.

B. Base Stoichiometry

A non-nucleophilic organic base is required to deprotonate the primary amine on the ligand (forming R-NH₂ from R-NH₃⁺ salts).

-

Choice:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -

Ratio: Typically 3–5 equivalents relative to the amine salt. Excess base ensures the amine remains nucleophilic but can promote hydrolysis if trace water is present.

C. Linker Length (The "Goldilocks" Zone)

For aliphatic linkers, chain length significantly impacts degradation efficiency.

-

Short (<4 carbons): May cause steric clashes between E3 and POI.

-

Long (>12 carbons): May lead to the "hook effect," where the PROTAC binds binary targets without forming the ternary complex.

-

Recommendation: Screen lengths of C4, C6, and C8 during optimization [1].

Detailed Protocol: Convergent Assembly

Phase 1: Preparation of Materials

-

Ligand A: Target ligand with a solvent-accessible primary amine (e.g., Lenalidomide-4-NH₂ or a VHL ligand analog).

-

Linker Reagent: Heterobifunctional Aliphatic NHS ester (e.g., Boc-Amino-Alkyl-NHS or pre-conjugated Ligand B-Linker-NHS).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Base: DIPEA (Hunig's Base).

Phase 2: The Coupling Reaction[7]

Step 1: Dissolution

-

Weigh 1.0 equivalent of the Amine-Ligand into a dried glass vial equipped with a magnetic stir bar.

-

Dissolve in anhydrous DMF to a concentration of 50–100 mM . High concentration drives reaction kinetics and minimizes hydrolysis risk.

-

Add 3.0 equivalents of DIPEA.[4] Stir for 5 minutes under Nitrogen (

) atmosphere to ensure deprotonation.

Step 2: Activation (if not using pre-activated linker) If starting from a carboxylic acid linker:

-

Dissolve Linker-Acid (1.2 eq) in DMF.

-

Add TSTU (1.2 eq) or NHS/EDC (1.5 eq).

-

Stir for 1 hour. Confirm NHS ester formation via LC-MS (shift in mass +97 Da for NHS addition).

Step 3: Conjugation

-

Add the NHS-Linker solution (1.1–1.5 equivalents) dropwise to the Amine-Ligand solution .

-

Note: Adding the electrophile (NHS) to the nucleophile (Amine) prevents double-acylation if the ligand has multiple amines, though strict stoichiometry is safer.

-

-

Flush the headspace with Nitrogen and cap tightly.

-

Stir at Room Temperature (20–25°C) for 2–4 hours.

-

Checkpoint: Monitor by LC-MS at T=0, 1h, and 2h. Look for the disappearance of the amine starting material (

) and appearance of product (

-

Step 4: Quenching

-

Once conversion >95% (or stalled), add 5 equivalents of primary amine scavenger (e.g., Methylamine or Tris buffer) to quench unreacted NHS esters.

-

Stir for 15 minutes. This prevents side reactions during workup.

Phase 3: Purification & Characterization

Step 1: Workup

-

For Hydrophobic (Aliphatic) PROTACs: Dilute reaction mixture with Ethyl Acetate (EtOAc). Wash 3x with water/brine to remove DMF and excess base. Dry organic layer over

. -

For Polar PROTACs: Direct injection onto Prep-HPLC is preferred to avoid precipitation issues.

Step 2: Purification (Reverse Phase HPLC)

-

Column: C18 (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Gradient: Aliphatic linkers are hydrophobic.[1] Start at higher organic % (e.g., 20% B) and ramp to 95% B.

Reaction Mechanism & Troubleshooting

The following diagram details the competition between the desired aminolysis and the unwanted hydrolysis.

Figure 2: Mechanistic competition in NHS ester coupling. Anhydrous conditions favor the blue path.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / High Hydrolysis | Wet solvents or old NHS ester. | Use fresh anhydrous DMF. Store NHS esters at -20°C under argon. |

| No Reaction | Amine is protonated (Salt form). | Increase DIPEA to 5.0 eq. Ensure pH (apparent) is >8.0. |

| Precipitation | Aliphatic linker is too hydrophobic. | Add 10-20% DMSO as co-solvent. Warm reaction to 35°C. |

| Multiple Products | Non-specific acylation (e.g., Ser/Tyr). | Ensure pH is not >9.[7]0. NHS is selective for amines at neutral-basic pH, but can react with -OH at high pH. |

References

-

Impact of linker length on the activity of PROTACs. Cyrus, K., et al. (2011). Molecular BioSystems. [Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis. Nahrwold, M., et al. (2020).[8][9] ACS Medicinal Chemistry Letters. [Link]

-

PROTAC Linkers: Current Strategies. Troup, R. I., et al. (2020). Molecules.[1][4][5][10][7][11][12][13][14][15][16][17] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Lysine Modification Using Succinimidyl Methyl Suberate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of succinimidyl methyl suberate for the targeted modification of lysine residues in proteins and other biomolecules. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers expert insights to ensure robust and reproducible results.

Introduction: The Power of Lysine Modification

Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among the various amino acids susceptible to modification, lysine is a frequent target due to the nucleophilic nature of its ε-amino group.[1][2] Lysine modifications, such as methylation, acetylation, and ubiquitination, play pivotal roles in cellular signaling, protein stability, and epigenetic regulation.[1][2]

Chemical crosslinking reagents that target lysine residues have become indispensable tools for elucidating protein structure, mapping protein-protein interactions, and creating novel bioconjugates. Succinimidyl methyl suberate is a heterobifunctional crosslinker designed for the strategic, stepwise modification of lysine residues.

Understanding Succinimidyl Methyl Suberate: A Tale of Two Esters

Succinimidyl methyl suberate is a versatile reagent featuring two distinct reactive groups at either end of a suberate (8-carbon) spacer arm: an N-hydroxysuccinimide (NHS) ester and a methyl ester. This heterobifunctional design allows for a controlled, two-step conjugation strategy.

The Highly Reactive NHS Ester

The N-hydroxysuccinimide (NHS) ester is the more reactive of the two functional groups. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, through nucleophilic acyl substitution.[6][7] This reaction forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[6]

The reaction is most efficient at a pH range of 7.0 to 9.0.[8] At these pH levels, a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present to attack the carbonyl carbon of the NHS ester. However, a competing hydrolysis reaction of the NHS ester also occurs in aqueous solutions, and the rate of hydrolysis increases with pH. Therefore, careful optimization of pH and reaction time is crucial for successful conjugation.

The Less Reactive Methyl Ester

In contrast to the highly reactive NHS ester, the methyl ester at the other end of the suberate spacer is significantly less reactive towards amines under mild, aqueous conditions. This disparity in reactivity is the cornerstone of the controlled, sequential crosslinking capabilities of succinimidyl methyl suberate.[6] The less reactive nature of the methyl ester allows for the initial, selective reaction of the NHS ester with a primary amine on the first target molecule. The methyl ester remains intact for a subsequent, more forcing reaction or other chemical modifications.

Experimental Design and Key Parameters

Successful lysine modification with succinimidyl methyl suberate hinges on the careful control of several experimental parameters.

| Parameter | Recommended Range | Optimal | Causality and Field-Proven Insights |

| pH | 7.0 - 9.0 | 7.2 - 8.5 | The rate of the aminolysis reaction increases with pH as the primary amine becomes deprotonated. However, the competing hydrolysis of the NHS ester also accelerates at higher pH. A pH range of 7.2-8.5 provides a good balance between efficient conjugation and minimal hydrolysis of the reagent.[5][6] |

| Temperature | 4°C - Room Temperature (25°C) | Room Temperature | Reactions are typically performed at room temperature for convenience and reasonable reaction rates. For particularly labile proteins, performing the reaction at 4°C can slow down both the conjugation and hydrolysis reactions, allowing for longer incubation times if necessary.[7] |

| Reaction Time | 30 minutes - 2 hours | 1 hour | The optimal reaction time should be determined empirically for each specific system. Shorter incubation times may be sufficient at higher reactant concentrations, while longer times may be needed at lower concentrations or temperatures. |

| Buffer Composition | Phosphate, Bicarbonate/Carbonate, HEPES, Borate | Phosphate Buffered Saline (PBS) or Bicarbonate Buffer | It is critical to use amine-free buffers, as primary amines in buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[7] |

| Molar Excess of Crosslinker | 10- to 50-fold | 20-fold | A molar excess of the crosslinker over the protein is generally used to drive the reaction to completion. The optimal ratio depends on the concentration of the protein and the number of available lysine residues. A 20-fold molar excess is a common starting point for optimization.[4][6] |

Step-by-Step Protocol for Sequential Lysine Modification

This protocol outlines a general procedure for a two-step lysine modification using succinimidyl methyl suberate. This allows for the controlled conjugation of two different amine-containing molecules.

Materials

-

Succinimidyl Methyl Suberate

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein of Interest (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Second Amine-Containing Molecule (Molecule 2)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis equipment

Workflow Overview

Caption: Sequential conjugation workflow using succinimidyl methyl suberate.

Detailed Protocol

Step 1: Reaction of the NHS Ester with Protein 1

-

Prepare Succinimidyl Methyl Suberate Stock Solution: Immediately before use, allow the vial of succinimidyl methyl suberate to come to room temperature to prevent moisture condensation. Prepare a 10-50 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[6]

-

Prepare Protein 1: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at a pH between 7.2 and 8.0.

-

Initiate the First Conjugation: Add the calculated volume of the succinimidyl methyl suberate stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Add the crosslinker dropwise while gently stirring the protein solution.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The optimal time should be determined empirically.

-

Quenching (Optional but Recommended): To ensure that all reactive NHS esters are consumed before the introduction of the second molecule, the reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted succinimidyl methyl suberate and quenching buffer by desalting or dialysis against an appropriate buffer for the second reaction step.

Step 2: Reaction of the Methyl Ester with Molecule 2

Note: The reaction of the methyl ester with an amine is generally less favorable than the NHS ester reaction and may require more forcing conditions, such as higher pH, elevated temperature, or the presence of a catalyst. The following is a general starting point, and optimization is highly recommended.

-

Prepare Molecule 2: Dissolve the second amine-containing molecule in a suitable buffer.

-

Initiate the Second Conjugation: Add Molecule 2 to the purified Protein 1 conjugate from Step 1. The molar ratio of Molecule 2 to the Protein 1 conjugate should be optimized based on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture. This step will likely require more extended incubation times (e.g., several hours to overnight) and potentially elevated temperatures (e.g., 37°C) compared to the first step. The optimal conditions must be determined experimentally.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any remaining reactive groups.

-

Final Purification: Purify the final conjugate to remove excess Molecule 2 and other reaction byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography) or dialysis.

Analysis of the Final Conjugate

The success of the lysine modification can be assessed using several analytical techniques:

-

SDS-PAGE: To visualize the formation of higher molecular weight species, indicating successful crosslinking between two proteins.

-

Mass Spectrometry (MS): To confirm the covalent modification of the protein(s) and to determine the stoichiometry of the conjugation.

-

Functional Assays: To ensure that the biological activity of the protein(s) is not compromised by the modification.

Troubleshooting and Expert Insights

-

Low Conjugation Efficiency:

-

Check Buffer Composition: Ensure that no amine-containing buffers were used.

-

Increase Molar Excess: Incrementally increase the molar ratio of the crosslinker to the protein.

-

Optimize pH: While staying within the 7.0-9.0 range, a slight increase in pH (e.g., from 7.2 to 8.0) can enhance the reaction rate.

-

Confirm Protein Concentration: Inaccurate protein concentration will affect the molar ratio calculations.

-

-

Protein Precipitation:

-

High Crosslinker Concentration: Excessive crosslinking can lead to protein aggregation and precipitation. Reduce the molar excess of the crosslinker.

-

Solvent Effects: Ensure that the final concentration of DMSO or DMF from the stock solution is not detrimental to the protein's stability.

-

-

Lack of Second Conjugation:

-

Optimize Reaction Conditions: The methyl ester reaction is less favorable. Experiment with higher pH, longer incubation times, and elevated temperatures.

-

Consider a Different Heterobifunctional Crosslinker: If the methyl ester proves too unreactive for the desired application, consider a heterobifunctional crosslinker with a more reactive second group, such as a maleimide for targeting sulfhydryl groups.

-

Mechanistic Overview of Lysine Modification

The fundamental reaction involves the nucleophilic attack of the deprotonated primary amine of a lysine residue on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.

Conclusion

Succinimidyl methyl suberate is a powerful tool for the controlled, sequential modification of lysine residues. Its heterobifunctional nature allows for the precise construction of bioconjugates for a wide range of applications in research and drug development. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can harness the full potential of this versatile reagent.

References

-

Wellcome Open Research. (2016). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. Wellcome Open Research. Retrieved from [Link]

-

Olys-Biotec. (n.d.). N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker. Olys-Biotec. Retrieved from [Link]

-

PubChem. (n.d.). Disuccinimidyl suberate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Disuccinimidyl suberate. Wikipedia. Retrieved from [Link]

-

Fenyo Lab. (n.d.). A Modular Cross-Linking Approach for Exploring Protein Interactions. Fenyo Lab. Retrieved from [Link]

-

PubChem. (n.d.). N-Hydroxysuccinimide suberic acid ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl succinimide succinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). General protein-protein cross-linking. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). A Cross-linking Mass Spectrometry Approach Defines Protein Interactions in Yeast Mitochondria. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester. Google Patents.

- Google Patents. (n.d.). Process for producing methyl esters. Google Patents.

Sources

- 1. Methyl succinimide succinate | C9H13NO6 | CID 70093230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disuccinimidyl suberate, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Bioconjugation with Hydrophobic NHS Ester Linkers

Introduction: Navigating the Challenges of Hydrophobic NHS Ester Bioconjugation

N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for covalently modifying primary amines on biomolecules, a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools.[1] The reaction mechanism involves a nucleophilic acyl substitution where an unprotonated primary amine, typically from the N-terminus of a protein or the lysine side chain, attacks the carbonyl carbon of the NHS ester.[2][] This reaction forms a stable and effectively irreversible amide bond under physiological conditions.[]

However, the elegance of this chemistry is often complicated by the physicochemical properties of the linker or payload being conjugated. When dealing with hydrophobic NHS ester linkers, researchers face a set of unique challenges, primarily stemming from their poor aqueous solubility.[4][5] This guide provides an in-depth exploration of the principles and protocols necessary to successfully navigate these challenges, ensuring efficient and reproducible bioconjugation.

The Hydrophobicity Dilemma: Solubility vs. Reactivity

The primary obstacle in using hydrophobic NHS esters is their inherent insolubility in the aqueous buffers required to maintain the stability and native conformation of most biomolecules, such as antibodies.[] This necessitates the use of water-miscible organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to first dissolve the linker before its addition to the reaction mixture.[4][7]

The introduction of organic solvents, however, presents a new set of considerations:

-

Protein Stability: High concentrations of organic solvents can lead to the denaturation of proteins, compromising their structure and function.[] It is crucial to keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 10%.[8]

-

Reaction Kinetics: The presence of organic solvents can influence the reaction kinetics, and not always for the better. While they are necessary for solubility, they can also impact the delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester.[2][9]

-

Aggregation: The introduction of a hydrophobic linker can increase the overall hydrophobicity of the resulting bioconjugate, potentially leading to aggregation and precipitation.[10] This is a significant concern in the development of ADCs, where aggregation can impact efficacy and immunogenicity.

The Chemistry of Amine Acylation with NHS Esters

The success of a bioconjugation reaction with an NHS ester hinges on the competition between two key reactions: aminolysis and hydrolysis.

Figure 2: A general experimental workflow for bioconjugation with a hydrophobic NHS ester linker.

Part 3: Purification of the Bioconjugate

Objective: To remove unreacted hydrophobic linker, byproducts, and any aggregated protein from the final conjugate.

The increased hydrophobicity of the bioconjugate often necessitates purification methods that can separate molecules based on this property.

| Purification Method | Principle | Advantages | Disadvantages |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the conjugated drug-linker. [11][12] | Excellent for separating species with different drug-to-antibody ratios (DARs). [11] | Requires method development to optimize salt concentrations and gradients. [11] |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Effective at removing small molecule impurities like unreacted linker and NHS. [8] | May not effectively separate aggregated protein from the desired conjugate. |

| Dialysis/Buffer Exchange | Diffusion-based separation of small molecules from large biomolecules. | Simple and effective for removing small molecule byproducts. [8] | Can be time-consuming and may not remove all non-covalently bound hydrophobic molecules. |

| Table 2: Comparison of common purification methods for bioconjugates with hydrophobic linkers. |

Characterization of the Final Conjugate

After purification, it is essential to characterize the bioconjugate to determine the extent of labeling and confirm its integrity.

-

Spectrophotometry: The degree of labeling (e.g., drug-to-antibody ratio or DAR) can often be determined by measuring the absorbance of the conjugate at two different wavelengths – one for the protein (typically 280 nm) and one for the conjugated molecule.

-

Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the distribution of different species (e.g., DAR 0, 2, 4, etc.).

-

Chromatography: HIC and Reverse Phase (RP) chromatography are powerful techniques for assessing the heterogeneity of the conjugate population. [11][13]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Yield | 1. Hydrolyzed NHS Ester: The reagent may have been exposed to moisture. [14] 2. Incorrect pH: The pH of the reaction buffer may be too low. 3. Presence of Primary Amines: The buffer may contain competing nucleophiles like Tris or glycine. [2] | 1. Use fresh, anhydrous NHS ester and solvent. Perform a qualitative test to check the activity of the NHS ester. [14] 2. Verify the pH of the buffer and adjust to the optimal range of 8.0-8.5. [14] 3. Perform a buffer exchange into an amine-free buffer. [15] |

| Protein Aggregation/Precipitation | 1. High Concentration of Organic Solvent: The co-solvent may be denaturing the protein. 2. Increased Hydrophobicity: The conjugated linker may be causing the protein to aggregate. [10] | 1. Reduce the final concentration of the organic co-solvent in the reaction mixture. 2. Consider using a more hydrophilic linker if the application allows. Include additives like arginine or polysorbate in the buffer to reduce aggregation. |

| Inconsistent Results | 1. Variable Reagent Quality: The NHS ester may have degraded over time. 2. Inconsistent Reaction Conditions: Small variations in pH, temperature, or incubation time can affect the outcome. | 1. Aliquot and store NHS ester reagents properly under dry conditions. [] 2. Carefully control all reaction parameters. |

Conclusion

Bioconjugation with hydrophobic NHS ester linkers is a powerful technique that requires careful consideration of the interplay between solubility, reactivity, and biomolecule stability. By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate purification and characterization methods, researchers can successfully generate well-defined and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

-

Vashist, A., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13886–13894. [Link]

-

Santora, L. C., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]

-

Santora, L. C., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]

-

Vashist, A., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]

-

Tosoh Bioscience. (2024). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Quanterix. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

-

Current Protocols in Immunology. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. PMC. [Link]

-

STAR Protocols. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC. [Link]

-

Klykov, O., & Weller, M. G. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Molecules. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC. [Link]

-

PLoS Computational Biology. (2007). Characterization of Protein–Protein Interfaces. PMC. [Link]

-

ResearchGate. (2025). Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. [Link]

-

Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]

-

Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]

-

FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

-

ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?[Link]

-

Nanomedicine. (2020). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]

-

ResearchGate. (n.d.). Structural characterization of the hydrophobic effect in protein...[Link]

-

The University of Chicago. (n.d.). The modulation of hydrophobicity in protein-ligand interactions. Retrieved from [Link]

-

Methods in Molecular Biology. (2018). Click Chemistry Conjugations. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]